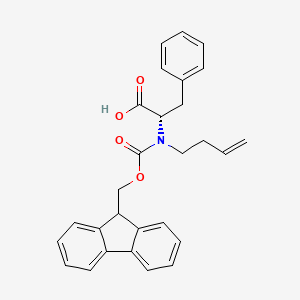

N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine

Description

N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is a modified amino acid derivative where the α-amino group of L-phenylalanine is dual-functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions. The 3-buten-1-yl moiety introduces an alkene functionality, enabling further chemical modifications such as thiol-ene click chemistry or crosslinking applications.

Properties

Molecular Formula |

C28H27NO4 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C28H27NO4/c1-2-3-17-29(26(27(30)31)18-20-11-5-4-6-12-20)28(32)33-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h2,4-16,25-26H,1,3,17-19H2,(H,30,31)/t26-/m0/s1 |

InChI Key |

IFUBECCVSRJCIZ-SANMLTNESA-N |

Isomeric SMILES |

C=CCCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C=CCCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Pathway

Reductive amination offers a stereospecific route to secondary amines by reacting primary amines with aldehydes or ketones in the presence of reducing agents. For this compound, 3-buten-1-al (CH₂=CHCH₂CHO) serves as the alkylating agent.

Procedure :

- Imine Formation : L-Phenylalanine is reacted with 3-buten-1-al in a polar aprotic solvent (e.g., dimethylformamide or methanol) under mild acidic conditions (pH 4–6) to form the Schiff base intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine, yielding N-(3-buten-1-yl)-L-phenylalanine.

- Fmoc Protection : The secondary amine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., N,N-diisopropylethylamine) to install the Fmoc group.

Challenges :

Direct Alkylation Methodology

Alkylation of L-phenylalanine’s amine with 3-buten-1-yl bromide (CH₂=CHCH₂CH₂Br) provides a more straightforward route but demands careful optimization to prevent quaternary ammonium salt formation.

Procedure :

- Deprotonation : L-Phenylalanine is suspended in anhydrous tetrahydrofuran (THF) with a strong base (e.g., sodium hydride) to generate the reactive amide ion.

- Alkylation : 3-Buten-1-yl bromide is added dropwise at 0–5°C, facilitating nucleophilic substitution to form N-(3-buten-1-yl)-L-phenylalanine.

- Fmoc Protection : The secondary amine undergoes Fmoc conjugation using Fmoc-Osu (N-hydroxysuccinimide ester) in dichloromethane, avoiding the harsh conditions of Fmoc-Cl.

Optimization Insights :

- A 1:1 molar ratio of L-phenylalanine to alkylating agent minimizes di-alkylation.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

Reaction Optimization and Yield Data

Comparative studies of the two methods reveal distinct advantages and limitations, as summarized below:

| Parameter | Reductive Amination | Direct Alkylation |

|---|---|---|

| Yield (%) | 65–75 | 55–65 |

| Reaction Time (h) | 24–48 | 12–24 |

| Purification Method | Column Chromatography | Recrystallization |

| Racemization Risk | Moderate | Low |

Key Observations :

- Reductive amination provides higher yields but requires longer reaction times and stringent pH control.

- Direct alkylation, while faster, demands anhydrous conditions and precise stoichiometry to suppress side reactions.

Characterization and Analytical Validation

Structural confirmation of this compound relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Applications and Functional Utility

This compound’s dual functionality enables diverse applications:

- Peptide Synthesis : The Fmoc group permits standard solid-phase peptide synthesis (SPPS), while the butenyl side chain allows post-synthetic modifications via thiol-ene “click” chemistry.

- Bioconjugation : The alkene moiety facilitates site-specific labeling with thiol-containing biomolecules (e.g., antibodies or enzymes).

- Drug Delivery : Hydrophobic interactions from the butenyl group enhance membrane permeability in prodrug designs.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The butenyl side chain can be oxidized to form corresponding epoxides or diols.

Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.

Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

Substitution: Piperidine is commonly used to remove the Fmoc protecting group.

Major Products Formed

Epoxides and Diols: Formed from the oxidation of the butenyl side chain.

Saturated Derivatives: Formed from the reduction of the double bond.

Free Amino Acid: Formed after the removal of the Fmoc group.

Scientific Research Applications

N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions. It is used to create modified peptides that can act as inhibitors or substrates for various enzymes.

Medicine: Investigated for its potential use in drug development. Modified peptides containing this compound are studied for their therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The butenyl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or modifications. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in peptide synthesis and modification.

Comparison with Similar Compounds

Research Findings and Trends

- Biosynthetic Relevance: L-phenylalanine derivatives serve as precursors for phenolic compounds and volatiles in plants and microbes. Modifications like Fmoc protection may alter their metabolic integration .

- Toxicity Considerations: Peptidomimetic derivatives (e.g., N-methylated analogs) show reduced genotoxicity compared to parent compounds, highlighting the importance of structural optimization .

- Industrial Demand : Microbial production of L-phenylalanine-derived compounds offers eco-friendly alternatives to chemical synthesis, though modified analogs like this compound still rely on synthetic routes .

Biological Activity

N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is a compound of significant interest in biochemical research, particularly for its potential biological activities. This article delves into its antimicrobial properties, structural applications, and implications in drug development based on recent studies and findings.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a phenylalanine core with a 3-buten-1-yl side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group enhances the compound's stability and solubility, making it suitable for various biochemical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-phenylalanine derivatives, including this compound. Notably, it exhibits significant anti-biofilm activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting the extracellular matrix (ECM) components of biofilms, which are crucial for bacterial adhesion and stability.

Case Study: Biofilm Disruption

A study demonstrated that treatment with Fmoc-phenylalanine significantly reduced biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. The treatment led to:

- A 40% decrease in protein content.

- A 50% decrease in polysaccharides.

- A 60% decrease in nucleic acid components within the biofilm ECM compared to untreated controls .

This reduction in ECM components suggests that this compound compromises the structural integrity of biofilms, making them more susceptible to antimicrobial agents.

Mechanistic Insights

The study further employed Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to analyze changes in the ECM composition. The spectral analysis indicated that while the overall structure of the ECM remained similar, the relative intensities of key peaks associated with proteins, polysaccharides, and nucleic acids were significantly diminished following treatment with Fmoc derivatives .

Applications in Drug Development

This compound serves as a valuable building block in peptide synthesis. Its unique structural features enable researchers to design peptides with enhanced biological activities, particularly in targeting microbial infections. The compound's ability to disrupt biofilm formation positions it as a potential candidate for developing new antimicrobial therapies.

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Biofilm Disruption | Application Area |

|---|---|---|---|

| N-Fmoc-N-(3-buten-1-yl)-L-Phe | Significant | High | Antimicrobial therapy |

| Fmoc-L-Phe | Moderate | Moderate | Peptide synthesis |

| Fmoc-L-Tyr | Low | None | Drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.